molecular formula C5H5N3O3 B14459734 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione CAS No. 69228-29-1

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione

Katalognummer: B14459734
CAS-Nummer: 69228-29-1
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: TZPJXEYDNHNNEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione typically involves the nitration of 2-methyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways. Additionally, it can modulate the activity of other proteins and receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern and the presence of both nitroso and methyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

69228-29-1

Molekularformel

C5H5N3O3

Molekulargewicht

155.11 g/mol

IUPAC-Name

2-methyl-5-nitroso-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H5N3O3/c1-2-6-4(9)3(8-11)5(10)7-2/h3H,1H3,(H,6,7,9,10)

InChI-Schlüssel

TZPJXEYDNHNNEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(C(=O)N1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.